

An In-depth Technical Guide to the Herbicidal Characteristics of Metazosulfuron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metazosulfuron**

Cat. No.: **B154211**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosulfuron is a novel pyrazolesulfonylurea herbicide developed by Nissan Chemical Industries, Ltd. It demonstrates exceptional efficacy against a broad spectrum of annual and perennial weeds, including those resistant to conventional sulfonylurea herbicides, particularly in paddy rice cultivation.^{[1][2][3][4][5]} Its mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.^{[1][6]} This document provides a comprehensive technical overview of **Metazosulfuron**, including its chemical properties, herbicidal efficacy, mode of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

Metazosulfuron is characterized by its specific chemical structure and physical properties that influence its application and environmental fate.

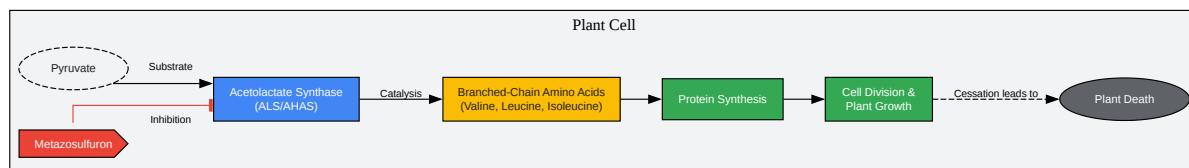
Property	Value
ISO Name	Metazosulfuron
Chemical Name (IUPAC)	1-[3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2- dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea ^[7]
CAS No.	868680-84-6 ^[7]
Molecular Formula	C ₁₅ H ₁₈ ClN ₇ O ₇ S ^{[7][8]}
Molecular Weight	475.86 g/mol ^[7]
Appearance	White solid, odorless ^[7]
Melting Point	175.5–177.6°C ^[7]
Solubility in Water	33.3 mg/L (20°C) ^[7]
Vapor Pressure	7.0 × 10 ⁻⁸ Pa (25°C) ^[7]
pKa	3.4 (20°C) ^[7]
Log P (octanol-water)	1.87 (pH 4), -0.35 (pH 7), -0.58 (pH 9) (25°C) ^[7]

Herbicidal Efficacy

Metazosulfuron exhibits a high level of herbicidal activity at low application rates, demonstrating excellent control of a wide range of weed species in paddy fields. It is particularly effective against problematic perennial weeds and sulfonylurea-resistant (SU-R) biotypes.

Efficacy on Key Weed Species

Target Weed Species	Common Name	Efficacy	Application Rate (g a.i./ha)
<i>Echinochloa oryzicola</i>	Barnyard Grass	High	60–120[1]
<i>Echinochloa</i> spp.	Excellent	60–120[1][2][3][5]	
<i>Eleocharis kuroguwai</i>	Kuroguwai	High	60–120[1]
<i>Cyperus serotinus</i>	High	60–120[1]	
<i>Schoenoplectus maritimus</i>	High	60–120[1]	
<i>Schoenoplectus juncoides</i> (SU-R)	Excellent	60–120[1]	
<i>Monochoria vaginalis</i> (SU-R)	Excellent	60–120[1]	
<i>Monochoria korsakowii</i> (SU-R)	Excellent	60–120[1]	
<i>Sagittaria trifolia</i> (SU-R)	Excellent	60–120[1]	
<i>Bolboschoenus planiculmis</i>	≥98%	83	
<i>Paspalum distichum</i>	≥98%	83[9]	
<i>Alisma plantago-aquatica</i>	≥98%	83[9]	
<i>Potamogeton nodosus</i>	≥98%	83[9]	


Crop Selectivity

Metazosulfuron demonstrates excellent crop safety in transplanted and direct-seeded rice.[1] [2][3] Field trials have shown that combinations of **metazosulfuron** with other herbicides, such as daimuron, maintain good rice selectivity regardless of application timing.[1]

Mode of Action and Signaling Pathway

The primary mode of action of **Metazosulfuron** is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][6]} ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.^{[1][6][10]} These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.^[6]

By binding to the ALS enzyme, **Metazosulfuron** blocks the production of these vital amino acids, leading to the cessation of cell division, particularly in the meristematic tissues (growing points) of the plant.^[6] This systemic herbicide is absorbed through both foliage and roots and translocates throughout the plant via the xylem and phloem.^{[6][11]} The inhibition of amino acid synthesis ultimately results in the death of susceptible plants.^[6]

[Click to download full resolution via product page](#)

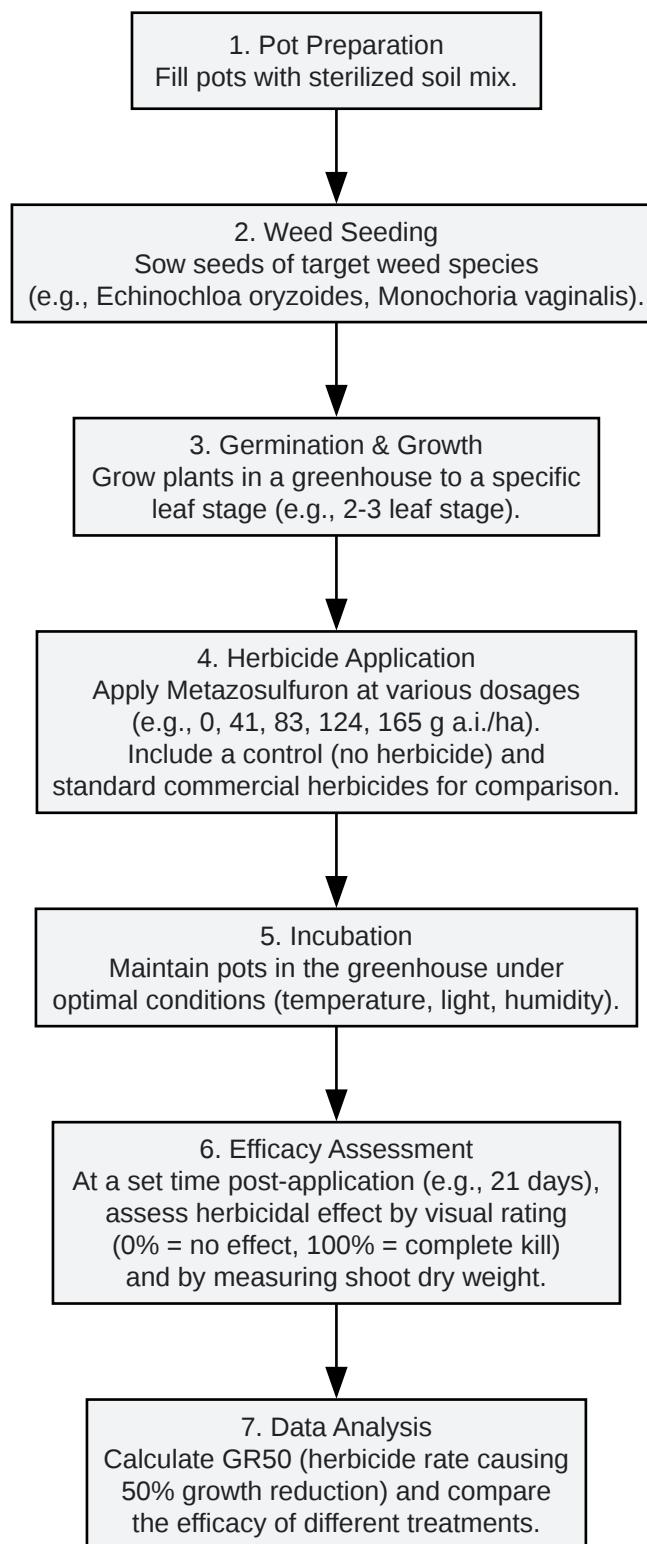
Metazosulfuron's inhibitory effect on the ALS enzyme.

Mechanisms of Resistance

While **Metazosulfuron** is effective against many sulfonylurea-resistant weeds, the potential for resistance development exists. Resistance to ALS inhibitors can occur through two primary mechanisms:

- Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, reducing the binding affinity of the herbicide.^[12]

- Non-Target-Site Resistance (NTSR): This mechanism involves enhanced herbicide metabolism by the plant, often mediated by enzyme systems like cytochrome P450 monooxygenases (CYP) and glutathione S-transferases (GST).[12][13]


It has been observed that in some weed biotypes, resistance to sulfonylurea herbicides is associated with both an up-regulation of ALS enzyme activity and enhanced herbicide metabolism.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of herbicidal characteristics. The following sections outline standardized methodologies for greenhouse, field, and biochemical assays.

Greenhouse Pot Test for Herbicidal Efficacy

This protocol is designed to assess the efficacy of **Metazosulfuron** on various weed species under controlled conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel herbicide, metazosulfuron. | Semantic Scholar [semanticscholar.org]
- 3. Development of a novel herbicide, metazosulfuron [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel herbicide, metazosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pomais.com [pomais.com]
- 7. Development of a novel herbicide, metazosulfuron [jstage.jst.go.jp]
- 8. Metazosulfuron | C15H18ClN7O7S | CID 11634286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Investigating the efficacy of metazosulfuron herbicide (Ginga, WG 33%) in controlling rice weeds in transplanting system [ijws.areeo.ac.ir]
- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 11. nre.tas.gov.au [nre.tas.gov.au]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Herbicidal Characteristics of Metazosulfuron]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154211#understanding-the-herbicidal-characteristics-of-metazosulfuron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com